molecular formula C15H19NO2 B1321450 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one CAS No. 35296-14-1

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Cat. No. B1321450
CAS RN: 35296-14-1
M. Wt: 245.32 g/mol
InChI Key: BNUHTBRIFCCBFM-UHFFFAOYSA-N
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Description

The compound "8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one" is a structurally novel molecule that belongs to the class of oxaspirocyclic compounds. These compounds are characterized by their spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. The presence of these heteroatoms imparts unique chemical and physical properties to the molecules, making them of interest in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been achieved through a tandem method involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, starting from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes . This method represents a novel approach to synthesizing azaspiro[4.5]decanes, which could potentially be adapted for the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Molecular Structure Analysis

The molecular structure of oxaspirocyclic compounds has been elucidated using single-crystal X-ray crystallography, as demonstrated by the synthesis and structural determination of two new oxaspirocyclic compounds . These studies reveal the presence of intra- and intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules. Such detailed structural analysis is essential for understanding the reactivity and potential applications of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Chemical Reactions Analysis

The reactivity of oxaspirocyclic compounds can be inferred from studies on similar structures. For instance, 4-benzoyl-5-phenylfuran-2,3-dione has been shown to react with substituted 1,3,3-trimethyl-2-azaspiro[4.5]dec-1-enes, leading to the formation of novel cyclopent-3-ene-1,2-dione derivatives . These reactions highlight the potential for 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one to undergo various chemical transformations, which could be exploited in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one can be anticipated based on related compounds. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has led to the discovery of compounds with significant antihypertensive activity . These findings suggest that 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one may also exhibit biological activity, which could be of interest for pharmaceutical applications. Additionally, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported, which is a promising precursor for biologically active compounds . This indicates that the physical and chemical properties of oxaspirocyclic compounds are conducive to biological activity and could be further explored in the context of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Scientific Research Applications

Antiviral Applications

  • Anti-Coronavirus Activity : A derivative of 1-thia-4-azaspiro[4.5]decan-3-one exhibited notable inhibition against human coronavirus 229E, suggesting potential as an antiviral drug candidate for coronavirus infections (Apaydın et al., 2019).
  • Influenza Virus Inhibition : Certain compounds derived from 1-thia-4-azaspiro[4.5]decan-3-one have shown effectiveness in inhibiting influenza A/H3N2 virus, indicating a broader spectrum of antiviral applications (Apaydın et al., 2020).

Synthetic Chemistry

  • Oxidative Cyclization Synthesis : The synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one through oxidative cyclization demonstrates the chemical versatility of these compounds, with implications for creating structurally diverse molecules (Martin‐Lopez & Bermejo, 1998).

Crystal and Structural Studies

  • Crystal Structure Analysis : Studies on compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane reveal the detailed molecular structure, which is crucial for understanding their chemical and biological properties (Wen, 2002).
  • Structural Elucidation in Drug Development : Detailed structural studies of related compounds, like BTZ043, aid in the development of new drugs, especially in the field of antitubercular treatments (Richter et al., 2022).

Drug Development and Pharmacological Studies

  • Muscarinic Agonists for Alzheimer's Treatment : Spiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists, showing potential for the treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995).
  • Development of NPY Y5 Antagonists : Research on spirocarbamate derivatives of 8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one has led to the identification of potent NPY Y5 antagonists, which could be significant in the context of appetite regulation and obesity treatment (Leslie et al., 2010).

properties

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHTBRIFCCBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618497
Record name 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

CAS RN

35296-14-1
Record name 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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